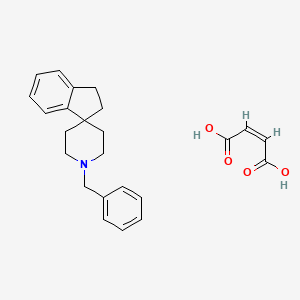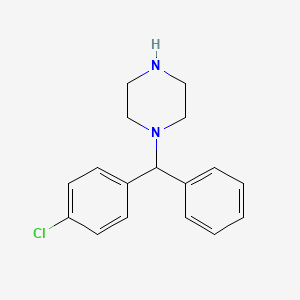
L-693,403 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-693,403 Maleate is a high affinity sigma ligand with excellent selectivity over the dopamine D2 receptor. It is known for its potential in physiological disease research and has been widely studied for its biological activity .
Métodos De Preparación
The synthesis of L-693,403 Maleate involves multiple steps. One of the synthetic routes includes the reaction of pyridine, 1,2,3,6-tetrahydro-4-(2-phenylethyl)-1-(phenylmethyl)- with phosphoric acid for 80 hours under heating conditions . The industrial production methods are not widely documented, but the compound is typically synthesized in laboratory settings for research purposes.
Análisis De Reacciones Químicas
L-693,403 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
L-693,403 Maleate has a wide range of scientific research applications:
Chemistry: It is used as a high affinity sigma ligand in various chemical studies.
Biology: It is studied for its interaction with sigma receptors and its potential effects on cellular processes.
Industry: It is used in the development of new pharmaceuticals and research chemicals
Mecanismo De Acción
L-693,403 Maleate exerts its effects by binding to sigma receptors, which are involved in various cellular processes. The molecular targets include sigma-1 and sigma-2 receptors, and the pathways involved are related to neurotransmission and cellular signaling .
Comparación Con Compuestos Similares
L-693,403 Maleate is unique due to its high affinity and selectivity for sigma receptors. Similar compounds include:
- 1’-Benzyl-3,4-dihydrospiro[1H-indene-1,4’-piperidine]
- N-1’-Benzyl-3,4-dihydrospiro[1H-indene-1,4’-piperidine]
- Spiropiperidines
These compounds share structural similarities but differ in their affinity and selectivity for sigma receptors .
Propiedades
IUPAC Name |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQVIBRRAMDNX-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



